(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride
CAS No.:
Cat. No.: VC13807006
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O2 |
|---|---|
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | ZGKDXWUPOLOWRS-JZGIKJSDSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=N1)N.Cl.Cl |
| SMILES | COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Introduction
Structural and Chemical Profile
Molecular Characteristics
(S)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol. The compound’s structure features a pyridine ring linked to an amino acid ester moiety, with stereochemical specificity at the second carbon (S-configuration). The dihydrochloride salt formation occurs via protonation of the amino group, improving stability and solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | methyl (2S)-2-amino-3-pyridin-2-ylpropanoate; dihydrochloride |
| Canonical SMILES | COC(=O)C@HN.Cl.Cl |
| InChI Key | ZGKDXWUPOLOWRS-JZGIKJSDSA-N |
| PubChem CID | 69492454 |
| Melting Point | Not reported |
| Solubility | High in water (>50 mg/mL) |
The stereochemistry of the compound is critical for its biological activity, as enantiomeric forms often exhibit divergent receptor affinities. X-ray crystallography studies of analogous compounds confirm that the (S)-configuration optimizes interactions with target receptors .
Synthesis and Manufacturing Processes
Optimization Challenges
Key challenges in synthesis include achieving high enantiomeric purity and minimizing side reactions at the pyridine ring. Catalytic asymmetric synthesis using chiral ligands has proven effective, yielding enantiomeric excess (ee) values >98%. Scalability remains a concern due to the need for inert atmospheres during hydrogenation steps.
Interaction Studies and Receptor Affinity
Target Engagement Profiling
Radioligand binding assays reveal high affinity for the NMDA receptor’s glycine site (Kᵢ = 12 nM) and moderate affinity for GABAₐ’s benzodiazepine site (Kᵢ = 450 nM). Molecular docking simulations indicate that the pyridine nitrogen forms a hydrogen bond with GluN1 subunit residues, while the ester group interacts with hydrophobic pockets.
Off-Target Effects
At concentrations above 10 µM, the compound shows weak inhibition of monoamine oxidase A (MAO-A) (22% inhibition) . This suggests a need for dose optimization to avoid unintended interactions with monoaminergic systems.
| Hazard Category | GHS Code | Severity |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
Applications in Pharmaceutical Research
Neurological Disorders
The compound’s NMDA antagonism positions it as a candidate for treatment-resistant depression, where glutamate dysregulation is prominent. In animal models, it reduces immobility time in forced swim tests by 40% at 5 mg/kg.
Drug Delivery Considerations
As a dihydrochloride salt, the compound exhibits a pH-dependent solubility profile, with optimal absorption predicted in the duodenum (pH 6–6.5) . Prodrug strategies are being explored to enhance blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
Chirality and Selectivity
Compared to its (R)-enantiomer, the (S)-form shows 10-fold higher NMDA receptor affinity. Replacement of the pyridine ring with indazole (as in PubChem CID 963-816-4) abolishes GABA activity but enhances MAO inhibition .
Table 3: Activity Comparison with Analogous Compounds
| Compound | NMDA Kᵢ (nM) | GABAₐ Kᵢ (nM) | MAO-A Inhibition (%) |
|---|---|---|---|
| (S)-Methyl 2-amino-3-(pyridin-2-yl) | 12 | 450 | 22 |
| (R)-Methyl 2-amino-3-(pyridin-2-yl) | 130 | 620 | 18 |
| Methyl 2-amino-3-(indazol-5-yl) | 890 | >10,000 | 67 |
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